Product packaging for Avermectin B2a aglycone(Cat. No.:)

Avermectin B2a aglycone

Cat. No.: B1250141
M. Wt: 602.8 g/mol
InChI Key: OHOQCCGOWLRCOH-BWHVHRGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B2a aglycone is the core macrocyclic lactone structure of Avermectin B2a, produced by the soil actinomycete Streptomyces avermitilis . This aglycone is a key intermediate in the biosynthesis of avermectins and is formed after the removal of the disaccharide moiety (4"-(alpha-L-oleandrosyl)-alpha-L-oleandrose) attached to the C-13 position of the lactone ring . It serves as a crucial precursor for the chemical synthesis of novel derivatives, enabling structure-activity relationship (SAR) studies aimed at developing compounds with enhanced efficacy and broader pest control spectra . Research on avermectin B2a aglycon derivatives has demonstrated significant potential, showing promising acaricidal and fungicidal activities . Like other avermectins, its primary mechanism of action in target pests is believed to be through high-affinity binding to glutamate-gated chloride channels, leading to hyperpolarization of nerve and muscle cells, paralysis, and death . This makes it a valuable template for designing new insecticides and anthelmintics. The aglycone can be obtained via acid hydrolysis of the parent glycosylated avermectin or through fermentation using specific mutant strains of Streptomyces avermitilis that are engineered to produce aglycones directly . This product is intended for research purposes only and is not certified for diagnostic, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50O9 B1250141 Avermectin B2a aglycone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H50O9

Molecular Weight

602.8 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C34H50O9/c1-7-18(2)30-22(6)27(35)16-33(43-30)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-29(37)21(5)13-26(32(38)41-25)34(23,31)39/h8-11,13,18-19,22,24-31,35-37,39H,7,12,14-17H2,1-6H3/b9-8+,20-11+,23-10+/t18?,19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1

InChI Key

OHOQCCGOWLRCOH-BWHVHRGVSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)O)C

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)O)C

Origin of Product

United States

Biosynthesis and Fermentation Strategies for Avermectin B2a Aglycone

Elucidation of the Avermectin (B7782182) Biosynthetic Pathway in Streptomyces Species

The complete biosynthetic gene cluster for avermectin production in S. avermitilis has been sequenced, revealing a complex organization of genes responsible for the multi-step synthesis of avermectin aglycones. wikipedia.orgvulcanchem.com The pathway begins with the assembly of a polyketide chain, which is then subjected to a series of enzymatic modifications, including cyclization and reduction, to form the characteristic macrocyclic lactone structure of the aglycone. pnas.orgnih.gov

The core of avermectin biosynthesis is a type I polyketide synthase (PKS) system, a massive enzymatic complex composed of four large, multifunctional proteins: AVES 1, AVES 2, AVES 3, and AVES 4. wikipedia.orgpnas.org These proteins contain a total of 12 modules, each responsible for one cycle of polyketide chain elongation. pnas.orgkitasato-u.ac.jp The PKS complex functions in a manner analogous to an assembly line, where each module adds a specific building block to the growing polyketide chain. acs.org The entire PKS system is encoded by four exceptionally large open reading frames (aveA1, aveA2, aveA3, and aveA4). pnas.orgsemanticscholar.org The thioesterase domain located at the C-terminus of AVES 4 is responsible for releasing the completed polyketide chain through the formation of an intramolecular cyclic ester. wikipedia.org

The modular organization of the avermectin PKS is highly complex. The 12 modules are not transcribed in a single direction; instead, they are organized into two convergently transcribed groups, aveA1-aveA2 and aveA3-aveA4. pnas.org This intricate arrangement underscores the sophisticated genetic control governing avermectin biosynthesis.

Table 1: Avermectin Polyketide Synthase (PKS) Complex

Protein Encoding Gene(s) Number of Modules Function
AVES 1 aveA1 2 Initiates and performs the first two rounds of polyketide chain extension. pnas.org
AVES 2 aveA2 4 Continues chain elongation up to the 13th carbon. pnas.org
AVES 3 aveA3 3 Further extends the chain up to the 7th carbon of the next section. pnas.org

The elongation of the polyketide chain is achieved through the sequential addition of acetate (B1210297) and propionate (B1217596) units. pnas.orgpnas.org Specifically, the avermectin aglycone is formed by the incorporation of seven acetate units (derived from malonyl-CoA) and five propionate units (derived from methylmalonyl-CoA). pnas.orgnih.govnih.gov The metabolic flux through pathways that generate malonyl-CoA and methylmalonyl-CoA is therefore a key determinant of avermectin production. mdpi.com Studies have shown that supplementing the fermentation medium with propionate can enhance the production of certain avermectin components. nih.gov

The initiation of polyketide synthesis in avermectin biosynthesis is versatile. The loading module of the avermectin PKS can utilize either isobutyryl-CoA or 2-methylbutyryl-CoA as a starter unit. wikipedia.orgnih.govd-nb.info The choice of starter unit determines the type of avermectin produced. pnas.org Isobutyryl-CoA, derived from the amino acid valine, leads to the formation of the avermectin "b" series, including Avermectin B2a. pnas.orgnih.gov Conversely, the incorporation of 2-methylbutyryl-CoA, derived from isoleucine, results in the "a" series of avermectins. pnas.orgnih.gov The broad substrate specificity of the loading module has been a target for combinatorial biosynthesis efforts to generate novel avermectin derivatives. d-nb.info

Table 2: Precursor Units in Avermectin B2a Aglycone Biosynthesis

Precursor Derived from Role Number of Units
Isobutyryl-CoA Valine Starter Unit 1
Acetate Malonyl-CoA Extender Unit 7

Once the initial polyketide chain is synthesized and cyclized by the PKS complex, it undergoes a series of crucial modifications to form the final aglycone structure. pnas.org These modifications are catalyzed by a set of tailoring enzymes encoded by genes located within the avermectin biosynthetic gene cluster. kitasato-u.ac.jp

Several key genes within the avermectin cluster are responsible for the post-PKS modifications. The aveE gene encodes a cytochrome P450 monooxygenase that is essential for the formation of the furan (B31954) ring between carbons 6 and 8a. wikipedia.orgnih.govmdpi.com The aveF gene product is an NAD(P)H-dependent ketoreductase that reduces the keto group at the C5 position to a hydroxyl group. wikipedia.orgnih.govmdpi.com

The aveC gene product plays a complex role, influencing the dehydration activity at the C22-C23 position. wikipedia.orgnih.gov This dehydration is a critical step in differentiating between the "1" and "2" series of avermectins. Avermectin B2a possesses a hydroxyl group at the C23 position, indicating that the dehydration reaction catalyzed by the module two dehydratase domain was suppressed, a process influenced by the AveC protein. wikipedia.orgkitasato-u.ac.jp

Regulation of the entire biosynthetic pathway is controlled by the aveR gene, which encodes a pathway-specific positive regulator. nih.govpnas.org Deletion of aveR completely abolishes avermectin production, highlighting its critical role in activating the expression of the structural genes in the cluster. nih.gov

Table 3: Key Post-PKS Modification Genes for Avermectin Aglycone Formation

Gene Encoded Enzyme/Protein Function Impact on this compound
aveE Cytochrome P450 monooxygenase Catalyzes the formation of the furan ring (C6-C8a). wikipedia.orgkitasato-u.ac.jpmdpi.com Essential for the core bicyclic furan-containing structure.
aveF NAD(P)H-dependent ketoreductase Reduces the C5 keto group to a hydroxyl group. wikipedia.orgkitasato-u.ac.jpmdpi.com Formation of the C5 hydroxyl group.
aveC Dehydratase activity modulator Influences dehydration at C22-C23. wikipedia.orgnih.govkitasato-u.ac.jp Leads to the presence of a hydroxyl group at C23 in Avermectin B2a.

Post-Polyketide Modifications Leading to Aglycone Formation

Identification of Biosynthetic Intermediates (e.g., 5-keto this compound)

The biosynthesis of avermectins is a complex process involving a series of enzymatic reactions. mdpi.com The initial steps involve the formation of the aglycone backbone by polyketide synthases. mdpi.comnih.gov Subsequent modifications, including cyclization and oxidation, lead to the formation of various intermediates. pnas.org

A key breakthrough in understanding this pathway was the isolation and characterization of specific intermediates from blocked mutants of S. avermitilis. nih.gov Researchers identified two furan ring-free aglycones, 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, from the fermentation broth of a mutant strain. nih.gov Further studies involving the feeding of a semisynthetic compound, 5-keto this compound , to another blocked mutant confirmed its role as a direct precursor to avermectin aglycones in the biosynthetic pathway. nih.govresearchgate.net This established that the formation of the 5-keto derivative is a crucial step immediately preceding the final aglycone structure. The initial stage of avermectin biosynthesis is considered to extend until the formation of 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. vulcanchem.comkitasato-u.ac.jp

Biotechnological Approaches for Optimized Aglycone Production

The low yield of avermectins from wild-type S. avermitilis strains has necessitated the development of advanced biotechnological strategies to meet industrial demands. nih.gov These approaches primarily focus on improving the producing strain and optimizing the fermentation process.

Strain Improvement and Genetic Engineering of Streptomyces avermitilis

Genetic manipulation of S. avermitilis has proven to be a powerful tool for enhancing avermectin production. Key strategies include:

Engineering of Regulatory Genes: The manipulation of transcriptional regulators is another effective approach. For instance, engineering the hrdB gene, which encodes a principal sigma factor, led to a significant increase in the transcription of the pathway-specific activator aveR, resulting in a 53% increase in avermectin B1a production in a 180-m³ fermentor. nih.govpnas.org Overexpression of another transcriptional activator, aveT, and deletion of its target gene aveM (a putative efflux protein), have also led to notable increases in avermectin production in both wild-type and industrial strains. nih.govasm.org

Mutagenesis and Screening: Traditional methods like mutagenesis using UV radiation or chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ethyl methanesulfonate (B1217627) (EMS) have been successfully used to generate high-producing mutants. nih.govmdpi.com For example, a mutant obtained through UV irradiation showed a nearly 15-fold increase in avermectin B1b production compared to the parent strain. nih.gov Spontaneous and induced mutations have also yielded strains with significantly enhanced avermectin B1 production. researchgate.net

Genetic Engineering Strategy Target Gene(s) Effect on Avermectin Production Fold Increase/Titer Reference
aveC gene engineeringaveCIncreased B1a:B2a ratio and B1a titerB1a titer of 8120 µg/mL nih.gov
Precursor supply enhancementfadD, fadABIncreased B1a titerB1a titer of 8537 µg/mL nih.gov
Regulatory gene deletionsig6Increased avermectin production2 to 2.7-fold increase nih.gov
Sigma factor engineeringhrdBIncreased avermectin B1a production6.38 g/L (53% increase) pnas.org
Transcriptional regulator manipulationaveT (overexpression), aveM (deletion)Increased avermectin productionClear increases reported asm.org
UV MutagenesisSpores of S. avermitilis 41445Increased avermectin B1b production14.9-fold increase (254.14 mg/L) nih.gov

Fermentation Process Optimization for Aglycone Yields

Optimizing the fermentation conditions is crucial for maximizing the yield of avermectin aglycones. This involves controlling various physical and chemical parameters:

Medium Composition: The composition of the fermentation medium, including carbon and nitrogen sources, plays a significant role. Starch is a key carbon source, and overexpressing genes for maltose (B56501) transport (malEFG) can improve its utilization and enhance avermectin production. nih.gov

Precursor Supplementation: The addition of precursors to the fermentation broth can direct the biosynthesis towards desired products. For instance, the production of doramectin, a non-natural avermectin, is achieved by feeding cyclohexanecarboxylic acid (CHC) to mutant strains of S. avermitilis. mdpi.com

Process Parameters: Physical parameters such as pH, temperature, and dissolved oxygen levels must be carefully controlled. nih.govoup.com For example, studies on the bioconversion of avermectin showed that optimizing pH, substrate concentration, and time of substrate addition led to an 8-fold improvement in the process. oup.com In large-scale fermentations, maintaining dissolved oxygen above 35% is critical. mdpi.com

Optimization Parameter Condition/Strategy Impact on Production Reference
Carbon Source UtilizationOverexpression of malEFGEnhanced avermectin production nih.gov
Precursor FeedingAddition of cyclohexanecarboxylic acid (CHC)Production of doramectin mdpi.com
pHOptimizationImproved bioconversion yield oup.com
Substrate ConcentrationOptimizationImproved bioconversion yield oup.com
Dissolved OxygenMaintained above 35%Critical for large-scale fermentation mdpi.com

Production of Non-Natural Avermectin Aglycones through Metabolic Engineering

Metabolic engineering has opened up avenues for the production of novel, "non-natural" avermectin aglycones with potentially improved properties. This is achieved by manipulating the biosynthetic pathway to incorporate different starter or extender units or by modifying the final aglycone structure.

Molecular and Cellular Mechanisms of Action of Avermectin B2a Aglycone

Cellular Electrophysiological Responses

The interaction of Avermectin (B7782182) B2a aglycone with GluCls triggers a cascade of electrophysiological events at the cellular level, ultimately leading to the paralysis of the organism.

The primary consequence of Avermectin B2a aglycone binding to GluCls is a significant and sustained increase in the permeability of the cell membrane to chloride ions (Cl⁻). wikipedia.orgnih.govplantaanalytica.com The opening of these channels allows for a massive influx of negatively charged chloride ions into the nerve and muscle cells. wikipedia.orgnih.gov This influx is a direct result of the allosteric modulation and direct gating of the GluCls by the compound. annualreviews.orgnih.gov

The influx of chloride ions leads to a state of hyperpolarization in excitable cells like neurons and muscle cells. wikipedia.orgnih.govwikipedia.org Hyperpolarization is a change in the cell's membrane potential that makes it more negative than its resting potential. wikipedia.orgusp.br This increased negative charge moves the membrane potential further away from the threshold required to generate an action potential, effectively inhibiting the cell's ability to fire. wikipedia.orglitfl.com The sustained hyperpolarization caused by this compound results in a flaccid paralysis of the invertebrate's neuromuscular systems, as the nerve and muscle cells are rendered inexcitable. wikipedia.orgnih.govsci-hub.se

Data Tables

Table 1: Summary of this compound's Interaction with GluCls

FeatureDescription
Primary Target Glutamate-Gated Chloride Channels (GluCls)
Mechanism Positive Allosteric Modulator and Direct Gating
Binding Site Transmembrane domain, protein-lipid interface
Effect on Channel Induces conformational change to an open state
Ion Flux Increases influx of Chloride (Cl⁻) ions
Cellular Response Hyperpolarization of nerve and muscle cells
Organismal Effect Flaccid paralysis

Modulation of Chloride Ion Flux

Advanced Mechanistic Investigations

Advanced research techniques have provided a deeper understanding of the molecular interactions between this compound and its biological targets. These investigations are crucial for elucidating the compound's specific mechanism of action and for the development of related compounds.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking and computational modeling have become invaluable tools for visualizing and understanding the precise interactions between avermectin compounds and their receptors at an atomic level. These studies typically use the crystal structure of a related receptor, such as the Caenorhabditis elegans GluClα, to model the binding of various avermectins. nih.govplos.org

Computational models show that avermectins bind within a cleft in the transmembrane domain (TMD) of the GluCl receptor, specifically at the interface between adjacent subunits. nih.govnih.govresearchgate.net The binding site is hydrophobic and the large macrocyclic lactone structure of the avermectin molecule fits snugly into this pocket. The interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions with specific amino acid residues of the receptor. frontiersin.orgnih.gov

For instance, studies on the interaction of ivermectin (a close derivative of avermectin B1a) with the C. elegans GluClα receptor have identified key hydrogen bonds with amino acid residues in the M1 and M3 transmembrane helices of adjacent subunits. frontiersin.orgplos.org The binding of the avermectin molecule is proposed to cause a conformational change in the receptor, pushing the transmembrane helices apart and thereby opening the central ion pore. nih.govresearchgate.net This allosteric mechanism of action explains how avermectins can activate the channel directly, even in the absence of the natural ligand, glutamate. nih.gov

While specific docking studies on this compound are not as prevalent in the literature as those for ivermectin, the conserved structure of the avermectin core suggests a highly similar binding mode. The primary structural difference in the aglycone moiety would likely lead to subtle changes in binding affinity and kinetics but not a fundamental change in the binding site or mechanism. A molecular docking study investigating the interaction of various avermectin family compounds with tubulin also highlighted the potential for these molecules to form stable interactions with protein targets, with calculated binding energies indicating strong affinity.

Table 2: Predicted Interacting Residues in Avermectin-GluCl Receptor Binding (Based on Ivermectin and Homology Modeling)

Receptor Subunit DomainInteracting Amino Acid Residue (Example from C. elegans GluClα)Type of Interaction
M3 Helix (Subunit A)Threonine, SerineHydrogen Bond
M1 Helix (Subunit B)LeucineHydrogen Bond
M2-M3 LoopVariousVan der Waals, Hydrophobic
Transmembrane PocketMultiple Hydrophobic ResiduesHydrophobic Interactions

Chemical Synthesis and Derivatization of Avermectin B2a Aglycone

Semisynthetic Routes to Avermectin (B7782182) Aglycones

The most direct and economically viable approach to obtaining avermectin aglycones is through the chemical modification of the naturally produced avermectins. nih.govmdpi.com These semisynthetic methods primarily involve the cleavage of the glycosidic linkages and subsequent functionalization of the exposed macrolactone core.

Acid Hydrolysis Procedures for Glycoside Cleavage

The primary method for removing the oleandrosyl-oleandrose disaccharide from the C13 position of avermectins is through acid-catalyzed hydrolysis. softbeam.net This process must be carefully controlled to cleave the glycosidic bonds without causing degradation of the sensitive macrolactone ring, which contains several acid-labile functionalities.

Commonly employed acidic conditions involve the use of mineral acids or organic acids in an alcoholic or aqueous-organic solvent mixture. For instance, a general procedure for the hydrolysis of ivermectin, a close structural analog of avermectin B2a, involves treatment with 1% sulfuric acid in methanol. softbeam.net This method is reported to provide a good yield of the corresponding aglycone. vt.edu Another established method for glycoside hydrolysis involves heating the substrate with 3N sulfuric acid at 100°C for one hour. umsl.edu

The choice of acid and reaction conditions can influence the outcome. For example, lower concentrations of acid (e.g., 0.01-0.1% H₂SO₄) may lead to the formation of the monosaccharide derivative, where only the terminal oleandrose (B1235672) is cleaved, while higher concentrations (1-10% H₂SO₄) favor the complete removal of the disaccharide to yield the aglycone. vt.edu Trifluoroacetic acid (TFA) has also been utilized for the cleavage of glycosidic bonds in the synthesis of complex carbohydrates and could be a potential reagent for avermectin deglycosylation. researchgate.netnih.gov The progress of the hydrolysis is typically monitored by chromatographic techniques to ensure the desired product is obtained in optimal yield.

Regioselective Functionalization of the Macrolactone Core

Once the Avermectin B2a aglycone is obtained, the macrolactone core, with its multiple hydroxyl groups, becomes a template for further chemical modification. A key challenge in the derivatization of the aglycone is achieving regioselectivity, as the hydroxyl groups at positions C5, C7, and C23 exhibit different reactivities.

Organocatalysis has emerged as a powerful tool for the site-selective acylation of complex polyhydroxylated natural products, including Avermectin B2a. vulcanchem.comgoogleapis.com The use of specifically designed chiral catalysts can direct the acylation to a desired hydroxyl group, which might not be the most sterically accessible or inherently reactive one.

A study on the organocatalytic site-selective monoacylation of Avermectin B2a demonstrated that while a standard catalyst like 4-dimethylaminopyridine (B28879) (DMAP) resulted in poor selectivity, a custom-designed organocatalyst significantly enhanced the selectivity of acylation at the C-5-OH position. vulcanchem.com Interestingly, the study also found that by using an enantiomer of the same organocatalyst, the selectivity could be switched to favor acylation at the C-4″-OH of the oleandrose sugar in the parent Avermectin B2a, highlighting the tunable nature of these catalytic systems. vulcanchem.com This catalyst-controlled regioselectivity allows for the introduction of various acyl groups at specific positions on the avermectin scaffold, enabling the synthesis of diverse derivatives. vulcanchem.comsoton.ac.uk

The reactivity of the hydroxyl groups on the macrolactone core can also be influenced by protecting group strategies. For example, the C5 and C4" hydroxyls are generally more reactive. uoanbar.edu.iq This differential reactivity can be exploited to selectively protect certain hydroxyls, allowing for the functionalization of the less reactive sites.

Total Synthesis Strategies for the Avermectin Core Structure

The total synthesis of the avermectin core structure represents a significant achievement in organic chemistry, showcasing the power of modern synthetic methodologies. researchgate.netuoanbar.edu.iq While the total synthesis of this compound specifically is not extensively detailed in the literature, the strategies developed for the synthesis of the closely related Avermectin B1a and its aglycone are highly relevant. nih.govuoanbar.edu.iqnih.gov

These synthetic routes are typically convergent, involving the synthesis of two or more complex fragments which are then coupled together to form the macrolactone ring. uoanbar.edu.iq Key challenges in the total synthesis of the avermectin core include the stereocontrolled construction of the numerous chiral centers, the formation of the spiroketal system, and the macrocyclization to form the 16-membered lactone ring.

One notable strategy involved the coupling of a "northern" C11-C25 fragment with a "southern" C1-C10 fragment. uoanbar.edu.iq The synthesis of these fragments often employs a variety of advanced organic reactions, including asymmetric aldol (B89426) reactions, Ireland-Claisen rearrangements, and stereoselective reductions. The final steps typically involve macrolactonization, followed by deprotection to yield the aglycone. The total synthesis of these complex molecules, while not commercially viable for production, provides invaluable insights into their structure and reactivity and allows for the creation of analogs that are inaccessible through semisynthesis. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The this compound serves as a valuable starting material for the synthesis of novel derivatives with potentially improved insecticidal or other biological properties. nih.govumsl.edu By modifying the functional groups on the macrolactone core, chemists can fine-tune the molecule's properties.

Oxime Ester Derivatives

Oxime and oxime ester functionalities have been successfully incorporated into various bioactive molecules to enhance their efficacy. In the context of avermectins, the synthesis of oxime ester derivatives of this compound has been explored.

One synthetic approach involves a multi-step sequence starting from Avermectin B2a. nih.gov The C5-hydroxyl group is first protected, followed by the protection of the C4" and C23 hydroxyls. The C5 protecting group is then selectively removed, and the exposed hydroxyl group is oxidized to a ketone. This ketone is then converted to an oxime, which is subsequently acylated to yield the desired oxime ester derivatives. nih.gov

A study detailing the synthesis of three series of Avermectin B2a oxime ester derivatives reported that several of the synthesized compounds exhibited potent insecticidal activities against various pests. nih.gov For instance, certain derivatives showed high mortality rates against Myzus persicae and Tetranychus cinnabarinus. nih.gov

Table 1: Insecticidal Activity of Selected Avermectin B2a Oxime Ester Derivatives

Compound Target Pest Mortality (%)
8b Myzus persicae 87.7
8d Myzus persicae 94.3
8k Myzus persicae 95.1
8b Tetranychus cinnabarinus 79.5
8c Tetranychus cinnabarinus 83.2

Data from Sun et al., 2018. nih.gov

Carbamate (B1207046) Derivatives

Carbamate groups are another important functional group in medicinal chemistry and agrochemicals. The introduction of carbamate moieties into the avermectin structure has been investigated to create new derivatives with enhanced biological profiles.

A study focused on the synthesis of novel C4"-carbamate derivatives of Avermectin B2a. umsl.edu In this work, various functionalized carbamate fragments were introduced at the C4" position of the oleandrose sugar of Avermectin B2a. umsl.edu The resulting compounds were then tested for their insecticidal activity against a range of pests.

The results indicated that many of the synthesized carbamate derivatives exhibited improved insecticidal activity compared to the parent Avermectin B2a. umsl.edu One particular compound, Z5, showed excellent activity against Mythimna separata and Spodoptera frugiperda, with LC50 values of 1.02 and 2.44 mg/L, respectively. umsl.edu This level of activity was superior to the control, avermectin B1a, and was over 20 times more potent than Avermectin B2a. umsl.edu

Table 2: Chemical Compounds Mentioned

Compound Name
Avermectin B2a
This compound
Avermectin B1a
Ivermectin
Oleandrose
4-dimethylaminopyridine (DMAP)
Trifluoroacetic acid (TFA)
Avermectin B2a oxime ester derivatives
Avermectin B2a C4"-carbamate derivatives
Z5 (Avermectin B2a C4"-carbamate derivative)
Myzus persicae
Tetranychus cinnabarinus
Mythimna separata

Other Functional Group Introductions and Modifications

Beyond the primary sites of modification, the rich chemical architecture of this compound offers numerous other positions where functional groups can be introduced or modified to generate novel derivatives. These modifications are pursued to explore structure-activity relationships and to develop analogues with enhanced or specialized biological activities. Research has focused on various sites, including the C-5 hydroxyl group, the C-23 position, and the C-4a position, as well as the introduction of various ester and ether functionalities.

Modifications at the C-5 and C-4" Positions

The hydroxyl groups at the C-5 and C-4" positions of the avermectin scaffold are key targets for functionalization. Selective acylation of these positions has been achieved using organocatalysis. While acetylation of Avermectin B2a with a standard catalyst like 4-dimethylaminopyridine (DMAP) results in poor site-selectivity, specialized organocatalysts have been shown to significantly favor acylation at the C-5-OH group, leading to higher yields of the monoacetate. nih.gov Interestingly, the selectivity can be reversed towards the C-4"-OH position by using an enantiomer of the organocatalyst in combination with a suitable acid anhydride, particularly for trihaloacetylation. nih.gov This demonstrates that the site-selectivity of acylation on the Avermectin B2a molecule can be finely controlled through the strategic choice of catalyst and reagents. nih.gov

In addition to acylation, the C-4" position has been a focal point for introducing carbamate functionalities. A series of novel Avermectin B2a C-4"-carbamate derivatives have been designed and synthesized. nyxxb.cn

Derivatization at the C-23 Position

The C-23 position is another site that has been targeted for modification. For instance, the synthesis of 23-keto avermectin B2 has been reported, which involves the oxidation of the hydroxyl group at this position. google.com Furthermore, derivatives with an olefinic bond between the C-23 and C-24 positions have also been synthesized, highlighting the versatility of this position for introducing new functionalities. google.com

Modifications at the C-4a Position

The C-4a position has also been a subject of derivatization. A patented method describes the initial hydroxylation of the C-4a methyl group, which can then be further substituted to introduce other functional groups, expanding the range of possible this compound derivatives. google.com

Introduction of Oxime Ester and Other Derivatives

To further explore the chemical space around the avermectin core, researchers have synthesized three series of Avermectin B2a oxime ester derivatives. rsc.org These compounds were generated using Avermectin B2a as the starting material and have been characterized by various spectroscopic methods. rsc.org

The following interactive table summarizes a selection of these modifications, showcasing the diversity of functional groups that have been introduced onto the Avermectin B2a and its aglycone scaffold.

Modification Site Type of Modification Derivative Class Key Findings/Significance Reference
C-5-OHAcylation5-O-Acetylavermectin B2aAchieved with high site-selectivity using a specific organocatalyst. nih.gov
C-4"-OHAcylation4"-O-Trihaloacetylavermectin B2aSite-selectivity achieved with an enantiomeric organocatalyst. nih.gov
C-4"CarbamoylationC4"-Carbamate derivativesA series of 21 novel derivatives were synthesized. nyxxb.cn
C-23Oxidation23-Keto avermectin B2Introduction of a ketone functional group. google.com
C-23, C-24Elimination23,24-alkene-avermectin B2aCreation of a double bond. google.com
C-4aHydroxylation & Substitution4a-hydroxy and substituted derivativesEnables further functionalization at a typically unreactive site. google.com
VariedOximation & EsterificationAvermectin B2a oxime ester derivativesThree series of novel derivatives synthesized from Avermectin B2a. rsc.org

Structure Activity Relationship Sar Studies of Avermectin B2a Aglycone Derivatives

Impact of Aglycone Structural Modifications on Target Receptor Interaction

Alterations to the core aglycone structure and its peripheral substituents directly influence the molecule's pharmacological profile. researchgate.net Key regions, including the C-5 position, the C-13 position where the disaccharide is attached, and the C-25 substituent, have been identified as critical determinants of activity. researchgate.net

Role of the C-5 Hydroxyl Group and Disaccharide Moiety in Binding

The substituent at the C-5 position is a defining feature of the avermectin (B7782182) series. Avermectin B2a belongs to the "B" series, which is characterized by a hydroxyl (-OH) group at C-5. inchem.orgveteriankey.com This is distinct from the "A" series, where this position is methoxylated (-OCH₃). inchem.orgveteriankey.com The presence of the C-5 hydroxyl group is considered essential for high potency. veteriankey.com Studies have shown that substitution of the C-5 hydroxyl with an oxo- group can drastically reduce activity, highlighting the importance of this hydrogen-bonding capable group in receptor interaction. veteriankey.com

While the focus of this article is the aglycone (the non-sugar portion), the role of the disaccharide moiety attached at the C-13 position in the parent compound is inseparable from a comprehensive SAR discussion. The oleandrose (B1235672) disaccharide itself is not considered essential for the primary binding event, but it significantly modulates the molecule's properties and potency. nih.gov The two L-oleandrose sugar units are attached to the C-13 hydroxyl group. inchem.org This entire bisoleandrosyl group is lipophilic and is a frequent target for chemical modification to alter the compound's pharmacokinetic profile. nih.gov

Influence of Substituents at Key Positions (e.g., C-13, C-25, C4'')

Beyond the C-5 position, several other locations on the avermectin scaffold are pivotal for its biological activity.

C-13 Position: The C-13 position serves as the anchor point for the disaccharide moiety via a hydroxyl group. inchem.org The stereochemistry and presence of this linkage group are important for orienting the sugar portion correctly, though the aglycone itself can retain activity. Deletion of the C-13 hydroxyl group results in a 13-deoxyavermectin aglycone, which structurally resembles milbemycins. nih.gov

C-25 Position: The substituent at the C-25 position distinguishes the "a" and "b" homologs within the avermectin family. inchem.org In Avermectin B2a, this position is occupied by a (S)-sec-butyl group, derived biosynthetically from L-isoleucine. inchem.org The "b" homologs feature a smaller isopropyl group at this position, derived from L-valine. inchem.org This seemingly minor difference in the alkyl substituent can cause subtle changes in bioactivity. inchem.org

PositionTypical Substituent (Avermectin B2a)Role in Activity
C-5 Hydroxyl (-OH)Essential for high potency; distinguishes "B" series from "A" series (methoxy). veteriankey.com
C-13 Oleandrosyl-oleandrosyloxyAttachment point for disaccharide; influences pharmacokinetics and potency. nih.gov
C-25 (S)-sec-butylDistinguishes "a" series from "b" series (isopropyl); contributes to specific bioactivity. inchem.org
C4'' Hydroxyl (-OH) on terminal sugarModulates overall efficacy and spectrum of activity.

Stereochemical and Conformational Determinants of Activity

The rigid and complex three-dimensional architecture of Avermectin B2a aglycone is fundamental to its biological function, dictating how it fits into the binding pocket of its target receptor.

Absolute Stereochemistry of this compound

This compound possesses a large number of stereocenters, the precise spatial arrangement of which has been unambiguously determined through techniques including X-ray crystallography. acs.org The full IUPAC name, (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, encapsulates this intricate stereochemistry. nih.gov Any alteration to this absolute stereochemistry would be expected to have a profound, likely detrimental, effect on its ability to bind to the GluCl receptor.

Conformational Analysis and its Relevance to Receptor Binding

The molecule's conformation is largely defined by the 16-membered macrocyclic lactone ring and the spiroketal system. This structure adopts a relatively rigid, pseudo-planar conformation that is crucial for its activity. acs.org This pre-organized conformation minimizes the entropic penalty upon binding to the receptor. Upon interaction with the GluCl channel, avermectins are thought to induce a conformational change in the receptor itself, leading to the irreversible opening of the chloride ion channel. This mechanism involves the drug binding to a site at the interface of the transmembrane subunits, stabilizing the receptor in its open state.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

To better understand and predict the biological activity of new derivatives, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net These methods aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

QSAR studies on avermectin derivatives have successfully created models to predict activity. nih.govresearchgate.net These models are built using a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Common descriptor families used in avermectin QSAR studies include:

Topological descriptors: Quantify aspects of molecular connectivity and shape.

Spatial and thermodynamic descriptors: Describe the 3D arrangement of atoms and energetic properties.

Electronic descriptors: Relate to the distribution of electrons within the molecule.

These models are often developed using machine learning methods. nih.govresearchgate.net For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D maps that show where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. These computational insights provide a powerful tool to guide the synthesis of new this compound derivatives with potentially enhanced insecticidal or anthelmintic properties.

QSAR Descriptor TypeInformation EncodedRelevance to Avermectin SAR
Topological Molecular branching, size, and connectivity. nih.govCorrelates overall molecular shape and size with receptor fit.
Spatial (3D) 3D arrangement of atoms, molecular volume. nih.govCritical for understanding how the complex 3D structure interacts with the binding pocket.
Thermodynamic Enthalpy of formation, stability. nih.govRelates molecular stability to binding affinity.
Electronic (E-state) Distribution of electrons, partial charges. nih.govImportant for modeling electrostatic and hydrogen-bonding interactions with the receptor.

Predictive Models for Structural Modifiers

To navigate the vast chemical space of possible this compound derivatives, researchers employ predictive computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models. rsc.org These mathematical models correlate the structural or physicochemical properties of compounds with their biological activities, providing valuable insights for designing new analogues. researchgate.net

Several QSAR studies have been conducted on avermectins and their analogues to predict their insecticidal and acaricidal potency. researchgate.net These models often utilize advanced machine learning algorithms, such as Transformer Convolutional Neural Networks (Trans-CNN) and Random Forest, to analyze large datasets of compounds and their corresponding activities. nih.govnih.gov The models are built using a variety of molecular descriptors, which are numerical representations of a molecule's properties. nih.gov

Table 1: Predictive Models for Avermectin Aglycone Derivatives This table is interactive. You can sort and filter the data.

Model Type Machine Learning Method Key Molecular Descriptors/Factors Predicted Activity/Endpoint Reference
QSAR Transformer Convolutional Neural Network (Trans-CNN) Dragon, ISIDA, CDK, PyDescriptor, SIRMS Acute toxicity towards Tetrahymena pyriformis nih.gov
QSAR Random Forest, Trans-CNN PyDescriptor Biotransformation rate in fish nih.gov
QSAR Not Specified Molecular shape, size, connectivity degree, electronic distribution, number of double bonds Insecticidal potency researchgate.net

Rational Design of Enhanced Avermectin Aglycone Analogs

The insights gained from SAR and predictive QSAR models form the foundation for the rational design of new and enhanced avermectin aglycone analogs. rsc.orgresearchgate.net This approach moves beyond random screening, allowing for the targeted synthesis of compounds with potentially superior properties, such as increased potency or selectivity, and the ability to overcome pest resistance. researchgate.net

One successful strategy in the rational design of avermectin derivatives is site-selective modification. For instance, organocatalysts have been employed to achieve site-selective acylation of the C-5 hydroxyl group on Avermectin B2a. rsc.orgacs.org This targeted chemical alteration allows for the creation of specific derivatives while preserving other essential parts of the molecule. rsc.org

Following this design paradigm, numerous novel avermectin derivatives have been synthesized and evaluated. In one extensive study, over 40 new derivatives were created and tested against various pests. researchgate.net Several of these rationally designed compounds exhibited significantly greater activity than the parent avermectin. For example, specific derivatives showed insecticidal activities against the cowpea aphid (Aphis craccivora) that were 7 to 8 times higher than that of avermectin. researchgate.net Similarly, other analogs demonstrated markedly improved potency against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the pinewood nematode (Bursaphelenchus xylophilus). researchgate.net These successes underscore the power of combining computational prediction with chemical synthesis to develop next-generation antiparasitic agents based on the this compound scaffold. researchgate.net

Advanced Analytical Methodologies for Avermectin B2a Aglycone Research

Spectroscopic Characterization Techniques.rsc.orgnih.gov

Spectroscopic methods are fundamental to defining the precise atomic arrangement of Avermectin (B7782182) B2a aglycone. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for its structural characterization. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C).rsc.orgnih.gov

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of each atom within the Avermectin B2a aglycone molecule. rsc.orgnih.govresearchgate.net One- and two-dimensional NMR techniques are utilized to establish the structure of the aglycone. researchgate.net

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their functional groups. researchgate.net The spectral signals in both ¹H-NMR and ¹³C-NMR have been instrumental in confirming the chromophoric fractions of avermectins, including A2a. researchgate.net

Detailed spectral data from various NMR experiments, such as DEPT, COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-5 - Value not consistently reported
C-7 Value not consistently reported Value not consistently reported
C-13 Value not consistently reported Value not consistently reported
C-23 Value not consistently reported Value not consistently reported

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative being analyzed. The table illustrates the type of data obtained from NMR studies.

High-Resolution Mass Spectrometry (HRMS).nih.gov

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. researchgate.net It provides a precise measurement of the mass-to-charge ratio (m/z), which allows for the calculation of the molecular formula. researchgate.net For this compound, HRMS confirms its molecular formula as C₃₄H₅₀O₉. nih.gov This technique is also invaluable for characterizing fragmentation patterns, which can help to elucidate the structure of the molecule and its derivatives. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common method used in conjunction with HRMS for the analysis of avermectins. asm.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₃₄H₅₀O₉ nih.gov
Exact Mass 602.34548317 Da nih.gov

Chromatographic Separation and Detection.nih.gov

Chromatographic techniques are essential for isolating this compound from the complex broths of fermentation processes or from reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biosynthetic Studies.nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for studying the biosynthesis of avermectins. nih.govresearchgate.net This technique allows for the separation of various avermectin intermediates and related compounds from a mixture, followed by their detection and quantification based on their specific mass-to-charge ratios and fragmentation patterns. nih.govresearchgate.net In biosynthetic studies, LC-MS/MS can be used to identify and track the conversion of proposed intermediates, such as 5-keto this compound, within the avermectin biosynthetic pathway. nih.gov

Advanced Separation Techniques for Complex Mixtures.

The isolation and purification of this compound often require advanced separation methods due to the presence of structurally similar compounds. Techniques such as preparative high-performance liquid chromatography (Prep-HPLC) and flash chromatography are employed for large-scale purification. numberanalytics.com Other advanced techniques include supercritical fluid chromatography (SFC) and high-performance countercurrent chromatography (HPCCC), which can offer improved separation efficiency and resolution for complex mixtures. numberanalytics.com The choice of technique depends on the specific properties of the mixture and the desired purity of the final product.

Isotopic Labeling and Tracing in Biosynthesis Studies.rsc.org

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products like this compound. wikipedia.orggeneralmetabolics.com In these studies, precursors enriched with stable isotopes (e.g., ¹³C or ¹⁴C) are fed to the producing organism, Streptomyces avermitilis. nih.govwikipedia.org The incorporation and position of these labels in the final avermectin molecules are then determined using techniques like NMR and mass spectrometry. wikipedia.org

For instance, feeding experiments with [1-¹⁴C]acetate have been used to study the biosynthetic relationships between different avermectin compounds and their aglycones. nih.gov This approach helps to elucidate the sequence of enzymatic reactions and the origin of the carbon skeleton in the avermectin biosynthetic pathway. nih.govnih.gov

Use of ¹³C- and ¹⁴C-Labeled Precursors

The investigation into the biosynthesis of this compound has been significantly advanced by the use of isotopic labeling studies. These methodologies, employing precursors labeled with carbon-13 (¹³C) and carbon-14 (B1195169) (¹⁴C), have been instrumental in deciphering the origins of the carbon skeleton of this complex macrocyclic lactone.

Early biosynthetic studies on avermectins utilized ¹⁴C-labeled compounds to trace the metabolic flow from simple precursors to the final complex structure. For instance, [1-¹⁴C]acetate was fed to cultures of the producing bacterium, Streptomyces avermitilis. nih.gov Subsequent analysis of the radiolabeled avermectin products confirmed that the aglycone backbone is assembled from acetate (B1210297) and propionate (B1217596) units. nih.govannualreviews.org Specifically, the avermectin aglycone is derived from the head-to-tail condensation of seven acetate and five propionate units. annualreviews.orgkitasato-u.ac.jp

Further detailed insights were gained through the use of ¹³C-labeled precursors, which allows for the precise determination of the position of each labeled carbon atom in the final molecule using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Feeding experiments with [1-¹³C]glucose demonstrated that carbons from glucose are incorporated into the aglycone moiety, particularly in positions known to be derived from the methyl group of acetate. nih.gov The use of universally labeled glucose, [U-¹³C]glucose, has shown that the entire carbon framework of the avermectin molecule, including the aglycone, is ultimately derived from glucose. nih.gov

Isotopic labeling has also been crucial in identifying the origin of other chemical moieties on the avermectin aglycone. Studies using labeled methionine have shown that the S-methyl group of methionine is the precursor for the methoxyl groups present in the avermectin structure. nih.gov

The table below summarizes the key labeled precursors used in the study of this compound biosynthesis and their contributions to the final structure.

Labeled PrecursorIsotopeContribution to this compound StructureReference(s)
Acetate¹⁴C, ¹³CForms the polyketide backbone of the aglycone. nih.govannualreviews.org
Propionate¹⁴C, ¹³CForms the polyketide backbone of the aglycone. annualreviews.orgresearchgate.net
Glucose¹³CThe ultimate carbon source for the entire aglycone skeleton. nih.gov
Methionine¹⁴CSource of the methyl group for the O-methylations on the aglycone. nih.gov

These isotopic tracer studies have been fundamental in laying the groundwork for a detailed understanding of the metabolic pathways leading to this compound.

Elucidation of Metabolic Pathways and Intermediate Flux

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the ave gene cluster in Streptomyces avermitilis. wikipedia.orgresearchgate.net The pathway can be broadly divided into the formation of the initial polyketide chain, followed by a series of post-polyketide modifications to yield the final aglycone structure. While precise quantitative data on the metabolic flux through each intermediate specific to this compound is not extensively detailed in publicly available literature, the key steps and intermediates have been elucidated.

The assembly of the aglycone begins with the polyketide synthase (PKS) system, which catalyzes the sequential condensation of acetate and propionate units. researchgate.netwikipedia.org The initial polyketide chain undergoes a series of modifications, including cyclization and oxidation, to form early-stage intermediates.

A significant breakthrough in understanding the pathway was the isolation and characterization of key metabolic intermediates from blocked mutants of S. avermitilis. nih.gov These studies identified two furan (B31954) ring-free aglycones, 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, as direct precursors to the corresponding avermectin aglycones. nih.gov Furthermore, the semisynthetic compound 5-keto this compound was also confirmed as an intermediate in the biosynthetic pathway. nih.gov

The later stages of the aglycone biosynthesis involve a series of enzymatic modifications:

Furan Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the furan ring between C6 and C8. wikipedia.org

Keto Reduction: The C5 keto group is reduced to a hydroxyl group by AveF, an NAD(P)H-dependent ketoreductase. wikipedia.org

Dehydration: The AveC protein influences the dehydration at the C22-C23 position, which distinguishes the "1" and "2" series of avermectins. wikipedia.orgnih.gov For Avermectin B2a, this dehydration does not occur.

O-Methylation: The AveD enzyme, a SAM-dependent C5 O-methyltransferase, is responsible for the methylation of the C5 hydroxyl group. The presence or absence of this methylation distinguishes the "A" and "B" series of avermectins. wikipedia.orgmdpi.com

The elucidated metabolic pathway leading to this compound is summarized in the table below, highlighting the key intermediates and the enzymes catalyzing their transformation.

Precursor/IntermediateEnzyme(s)Product/IntermediateReference(s)
Acetate, PropionateAvermectin PKS (AVES)Polyketide Chain researchgate.netwikipedia.org
Polyketide ChainAveE6,8a-seco-6,8a-deoxy-5-keto this compound nih.govwikipedia.org
6,8a-seco-6,8a-deoxy-5-keto this compound-5-keto this compound nih.gov
5-keto this compoundAveFThis compound (pre-methylation) wikipedia.org
This compound (pre-methylation)AveDThis compound wikipedia.orgmdpi.com

This detailed understanding of the metabolic pathway and the enzymes involved provides a roadmap for the rational design of strain improvement strategies aimed at overproducing specific high-value avermectin compounds like Avermectin B2a.

Environmental Dynamics and Transformation of Avermectin B2a Aglycone

Environmental Fate and Persistence Studies

Research into the environmental fate of avermectins indicates that these compounds are generally not persistent, primarily due to rapid degradation by sunlight and microbial activity. sci-hub.seorst.edu While specific persistence data for Avermectin (B7782182) B2a aglycone is limited, the behavior of closely related compounds like abamectin (B1664291) (a mixture of Avermectin B1a and B1b) provides significant insights.

Avermectins are subject to degradation in both terrestrial and aquatic environments, breaking down into multiple, generally less toxic, products. sci-hub.seannualreviews.org

In soil, the primary degradation pathway for avermectins is microbial metabolism. orst.edu Studies on abamectin show a soil half-life ranging from two weeks to two months under dark, aerobic conditions. orst.edu The degradation process is significantly slower in anaerobic environments, indicating the critical role of aerobic microorganisms. orst.edu The degradation of the parent avermectin leads to the formation of more polar by-products, which can include the corresponding aglycones. nih.govsemanticscholar.org

Table 1: Environmental Half-Life of Related Avermectin Compounds This table presents data for parent avermectin compounds to infer the environmental context of Avermectin B2a aglycone.

CompoundEnvironmentConditionHalf-Life (t½)Reference
AbamectinSoil SurfacePhotodegradation8 hours - 1 day orst.edu
AbamectinSoilDark, Aerobic2 weeks - 2 months orst.edu
AbamectinWaterPhotodegradation12 hours orst.edu
AbamectinThin Film (on glass)Photodegradation4 - 6 hours sci-hub.seorst.edu
IvermectinWater SurfaceSummer12 hours nih.govpublications.gc.ca
IvermectinWater SurfaceWinter39 hours nih.gov

Photolytic and microbial processes are the key drivers of avermectin transformation in the environment. sci-hub.se

Photolytic Transformation: Avermectins are highly susceptible to photodegradation. When exposed to sunlight, abamectin on the soil surface has a half-life of approximately 21 hours. sci-hub.se As a thin film, such as on a leaf surface, its half-life under light is even shorter, between 4 to 6 hours. sci-hub.seorst.edu This rapid breakdown by light limits the persistence of the parent compounds, leading to the formation of various photoproducts.

Microbial Transformation: In the absence of light, such as deeper in the soil column, microbial transformation is the principal mechanism of degradation. orst.edu Soil metabolism studies on abamectin have identified at least 13 different degradation products. sci-hub.se The process is driven by soil microorganisms like Streptomyces avermitilis, the bacterium that originally produces these compounds, and other microbes such as Nocardia autotrophica, which has been used for the bioconversion of avermectins. nih.govoup.com The formation of this compound from its parent compound, Avermectin B2a, is a transformation step that can be achieved in laboratory settings through acid-catalyzed alcoholysis, a process that mimics certain environmental transformations. researchgate.net

Degradation Pathways in Soil and Aqueous Environments

Metabolite Profiling and Identification of Environmental Degradation Products

The degradation of parent avermectins results in a suite of metabolites. This compound is itself one such metabolite, formed by the cleavage of the disaccharide moiety from the C-13 position of the Avermectin B2a molecule. researchgate.netnih.gov

Studies on the biosynthesis of avermectins have identified related compounds such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B2a and 5-keto this compound as intermediates in the biosynthetic pathway, highlighting the structural complexity of related molecules. nih.gov

In environmental settings, the degradation of abamectin in soil under aerobic conditions yields 8a-hydroxy avermectin B1a as a major degradate. sci-hub.se Importantly, research has consistently shown that the degradation products of avermectins, including the more polar aglycones and other soil metabolites, are less toxic to aquatic invertebrates like Daphnia than the parent compounds. sci-hub.senih.govannualreviews.org This detoxification is a critical aspect of their environmental fate.

Sorption and Mobility in Environmental Matrices

The mobility of avermectins and their degradation products in the environment is largely dictated by their tendency to bind to soil and sediment particles.

Parent avermectin compounds exhibit very strong sorption to soil, which renders them largely immobile. sci-hub.seorst.edu This high affinity for soil particles prevents them from leaching into groundwater or moving significantly with surface water runoff. orst.eduannualreviews.org The degradation products of abamectin are also considered to be immobile. orst.edu

The sorption mechanism appears to differ slightly between avermectin types. For abamectin, hydrophobic partitioning is considered a dominant binding mechanism, whereas for the related compound ivermectin, complex formation with inorganic soil matter is also thought to play a significant role. nih.govresearchgate.net

While specific sorption coefficients for this compound are not available, general chemical principles suggest its behavior. As an aglycone, it is more polar than its parent glycoside, Avermectin B2a. nih.govnih.gov This increased polarity would typically result in slightly weaker sorption to soil organic carbon and thus slightly higher mobility compared to the parent compound. However, the large macrocyclic lactone structure, which is inherently hydrophobic, ensures that even the aglycone likely exhibits significant sorption and low mobility in most environmental matrices.

Table 2: Soil Sorption Coefficients for Related Avermectin Compounds This table illustrates the strong binding and low mobility characteristic of the avermectin class.

CompoundSoil ParameterValueImplicationReference
IvermectinKd (Solid-water distribution coefficient)57 - 396 L/kgStrong Sorption nih.gov
IvermectinKoc (Organic carbon-normalized sorption coefficient)4,000 - 25,800 L/kgImmobile nih.govresearchgate.net
AbamectinGeneral FindingBinds tightly to soilImmobile sci-hub.seannualreviews.org

Future Research Directions and Translational Perspectives for Avermectin B2a Aglycone

Development of Novel Biotechnological Production Platforms

The industrial production of avermectins relies on fermentation of the soil actinomycete Streptomyces avermitilis. plantaanalytica.commdpi.com The biosynthesis is a complex process orchestrated by a large polyketide synthase (PKS) system, which assembles the macrolide backbone of the aglycone from acetate (B1210297) and propionate (B1217596) units. researchgate.netnih.gov The initial aglycone is then subject to a series of post-PKS modifications, including oxidation and cyclization, to form the final active compounds. mdpi.comnih.gov Avermectin (B7782182) B2a aglycone itself is a key intermediate in this natural pathway. drugbank.com

Future research is focused on moving beyond the native production system to develop novel and more efficient biotechnological platforms. A significant area of advancement lies in the genetic engineering of S. avermitilis and the application of synthetic biology principles. A prime example of this approach is the targeted replacement of genes within the avermectin biosynthetic cluster to create new, non-natural derivatives.

In one notable study, researchers replaced the native aveA1 gene in S. avermitilis with the milA1 gene from Streptomyces hygroscopicus, the producer of milbemycins. asm.orgasm.org This strategic gene swap, a form of PKS reassembly, resulted in a genetically engineered strain that produced two novel avermectin derivatives, named tenvermectin A and tenvermectin B. asm.orgasm.org This pioneering work demonstrates the potential to create "designed" avermectin analogues by rationally engineering the biosynthetic machinery. The engineered strain produced these novel compounds at a high titer, showcasing the feasibility of using these platforms for large-scale production. asm.orgasm.org Such approaches open the door to generating a diverse library of avermectin-like molecules with potentially enhanced or novel biological activities directly through fermentation, bypassing complex chemical synthesis steps.

Exploration of Untapped Molecular Targets and Mechanisms

The primary mechanism of action for avermectins is the potent positive allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. plantaanalytica.comuzh.ch However, research increasingly reveals that the pharmacological profile of avermectins is far broader, presenting opportunities to explore untapped molecular targets and mechanisms, particularly in vertebrate systems.

Future research directions include a deeper investigation into the following interactions:

Modulation of other Cys-loop Receptors: Avermectins, primarily studied through the actions of ivermectin, are known to modulate several other members of the Cys-loop receptor family. These include the inhibitory gamma-aminobutyric acid type-A (GABA-A) and glycine (B1666218) (Gly) receptors, as well as the excitatory neuronal nicotinic acetylcholine (B1216132) (nACh) receptors. uzh.chnih.govnih.gov Ivermectin acts as a positive allosteric modulator at these sites, often potentiating agonist-induced currents at low concentrations and directly activating the channel at higher concentrations. nih.gov Understanding the specific interactions with the aglycone portion could reveal new therapeutic possibilities in neurology.

Purinergic (P2X) Receptors: Ivermectin is a known positive allosteric modulator of ATP-gated P2X4 receptors and can also potentiate human P2X7 receptors. researchgate.netnih.govnih.gov This interaction is being explored for potential cardiovascular benefits. nih.gov Characterizing the specific structure-activity relationships of the aglycone at these receptors could lead to the development of more selective modulators.

ABC Transporters: Avermectins are established substrates and inhibitors of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter that functions as a crucial efflux pump in biological barriers like the blood-brain barrier. drugbank.comresearchgate.netnih.gov This interaction is critical to the compound's pharmacokinetic profile and neurotoxicity. researchgate.netnih.gov Furthermore, studies have shown that ivermectin also interacts with other multidrug resistance proteins (MRP1, 2, and 3), suggesting a broader role in modulating xenobiotic disposition. researchgate.net

Novel Receptor Classes: Emerging evidence points to even more diverse molecular targets. Ivermectin has been identified as a novel ligand for the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, and as a novel activator of G-protein-gated inwardly rectifying K+ (GIRK) channels. nih.gov These findings dramatically expand the potential biological roles of the avermectin scaffold beyond ion channels.

Exploring these untapped targets for Avermectin B2a aglycone could uncover new therapeutic applications in areas far removed from its traditional use as an antiparasitic agent.

Advanced Chemical Derivatization for Enhanced Receptor Specificity

The this compound serves as a valuable starting material for semisynthesis, allowing for advanced chemical derivatization to create novel compounds with improved properties. The goal of such derivatization is often to enhance potency, broaden the spectrum of activity, or improve selectivity for a specific molecular target, thereby potentially increasing safety. nih.gov

Recent research has successfully generated several series of Avermectin B2a derivatives with promising biological activities:

Oxime Ester Derivatives: In one study, three series of avermectin B2a oxime ester derivatives were synthesized. Bioassays revealed that several of these new compounds exhibited potent insecticidal activities against agricultural pests like Myzus persicae (green peach aphid) and Caenorhabditis elegans (nematode), with some derivatives showing greater potency than the parent avermectin B2a. nih.gov

Carbamate (B1207046) Derivatives: Another approach involved introducing a functional carbamate fragment to the C4" position of avermectin B2a. This modification led to a series of novel derivatives, with some showing significantly improved insecticidal activity against various lepidopteran pests. nyxxb.cn For example, compound Z5 was over 20 times more active than avermectin B2a against Mythimna separata and Spodoptera frugiperda. nyxxb.cn Molecular docking studies suggested that the enhanced activity could be attributed to new π-π interactions between the introduced carbamate fragment and the target receptor protein. nyxxb.cn

These studies highlight a clear path for future research: the rational design and synthesis of this compound derivatives. By leveraging structure-activity relationship (SAR) data and computational modeling, chemists can strategically modify the aglycone core to optimize interactions with specific binding sites on target receptors, aiming for enhanced efficacy and specificity.

Table 1: Examples of Avermectin B2a Derivative Activity

Role in Basic Biological Sciences (e.g., neurobiology, cell signaling)

Beyond its potential for therapeutic development, this compound and its close relatives are powerful tools for basic research, particularly in the fields of neurobiology and cell signaling. Their specific and potent action on ion channels allows them to be used as chemical probes to dissect fundamental biological processes.

The primary utility of these molecules in basic science stems from their ability to modulate ligand-gated ion channels. nih.gov Research using avermectins has been instrumental in:

Characterizing Ion Channel Structure and Function: Avermectins bind to a unique allosteric site on Cys-loop receptors, distinct from the agonist binding site. nih.govfrontiersin.org This property makes them invaluable for studying the mechanics of channel gating and allosteric modulation—the process by which binding at one site affects activity at a distant site. frontiersin.orgdoi.org The crystal structure of a C. elegans GluCl in complex with ivermectin has provided unprecedented insight into the open-pore conformation of an inhibitory Cys-loop receptor and the precise location of the allosteric binding pocket within the transmembrane domain. nih.govresearchgate.net

Investigating Neural Networks: By selectively activating or potentiating specific chloride channels, avermectins can be used to modulate neuronal excitability. This allows researchers to probe the function of specific neurons or neural circuits and understand their contribution to complex behaviors in model organisms.

Exploring Receptor Diversity: The varying sensitivity of different ion channels and their subtypes to avermectins can be exploited to classify receptors and understand the molecular basis of their pharmacological diversity. uzh.ch

Future research can leverage this compound and its tailored derivatives as even more refined molecular probes. Synthesizing fluorescently-tagged or photo-activatable versions of the aglycone could enable advanced imaging and functional studies, allowing for precise spatial and temporal control over ion channel activity in living cells and tissues.

Integration with Systems Biology and Synthetic Biology Approaches

The future development of this compound and its derivatives is intrinsically linked to the integration of systems biology and synthetic biology. These disciplines provide the tools to understand and engineer the complex biological systems responsible for producing these molecules.

Systems Biology: The complete sequencing of the S. avermitilis genome and the identification of the avermectin biosynthetic gene cluster provide a blueprint for a systems-level understanding of its production. nih.govdoi.org Systems biology approaches can model the entire metabolic network of the organism, identifying bottlenecks in the production pathway and predicting the effects of genetic modifications. This holistic view is essential for rationally designing strategies to increase the yield of this compound or to channel metabolic flux towards the production of specific, desired analogues.

Synthetic Biology: Synthetic biology takes this understanding a step further by providing the means to engineer new biological functions. The creation of the tenvermectins through the replacement of a PKS gene is a clear demonstration of synthetic biology in action. asm.orgasm.org Future applications could involve:

Pathway Refactoring: Completely redesigning and rebuilding the avermectin biosynthetic pathway in a more tractable host organism (heterologous expression), free from the complex native regulation of S. avermitilis. researchgate.net

Combinatorial Biosynthesis: Mixing and matching genes and domains from different polyketide synthase pathways to create vast libraries of novel macrolides based on the avermectin scaffold.

Developing Biosensors: Engineering sensor-regulator systems that can detect the production of this compound and dynamically regulate the biosynthetic pathway to optimize titers.

By combining the predictive power of systems biology with the engineering capabilities of synthetic biology, researchers can unlock the full potential of the avermectin biosynthetic machinery. This synergy will be crucial for developing sustainable biotechnological platforms for the production of both existing and novel compounds derived from the this compound core.

Q & A

Q. What structural features of avermectin B2a aglycone influence its stability and bioactivity?

The instability of this compound arises from its glycosidic bond cleavage and oxidation-prone hydroxyl groups at positions 5 and 23. Removing the oleandrose disaccharide and introducing substituents like oxime ethers or hydrazide groups at these positions enhances stability and activity. For instance, derivatives with bulky substituents at the 13- and 23-positions showed improved acaricidal activity (e.g., compound 5 in achieved 85% mortality at 1 mg/L) .

Q. What are the key steps in the biosynthesis of this compound?

Biosynthesis involves three stages: (1) polyketide synthase (PKS)-mediated aglycone formation, (2) enzymatic modifications (e.g., furan ring cyclization by AveE, C5-keto reduction by AveF), and (3) glycosylation with oleandrose disaccharide. Gene clusters aveBII and aveBVIII regulate sugar synthesis, while aveD encodes methyltransferases critical for structural diversity .

Q. How can researchers optimize the synthesis of this compound derivatives?

Yield optimization depends on reaction conditions. For example, sulfuric acid concentration in methanol and solvent volume significantly affect the synthesis of intermediate compound 2. Adjusting these parameters, alongside protective atmospheres (e.g., N₂ for oxidation steps), improves efficiency .

Q. What experimental models are used to assess the bioactivity of this compound derivatives?

Standard bioassays include:

  • Insecticidal activity : Mortality rates against Tetranychus cinnabarinus larvae and adults.
  • Fungicidal activity : Inhibition rates against Rhizoctonia cerealis. Data are analyzed using ANOVA or regression models to compare compound efficacy (e.g., compound 10b showed 90% mortality at 1 mg/L) .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of this compound derivatives with higher bioactivity?

CoMFA (Comparative Molecular Field Analysis) models reveal that steric (67.4%) and electrostatic (32.6%) fields dominate activity. Bulky, electronegative groups at the 13-position enhance fungicidal activity, as seen in derivatives with =NOC₂H₅ substituents (e.g., compound 10c). Model validation (q² = 0.53, R² = 0.954) ensures predictive accuracy .

Q. How can contradictory bioactivity data between derivatives be resolved?

Contradictions arise from structural variations (e.g., substituent size/position) or assay conditions. For example, compound 12c showed 70% mortality in acaricidal assays but lower fungicidal inhibition. Cross-referencing 3D-QSAR contour maps (Fig. 3 in ) and retesting under standardized protocols (e.g., fixed temperature/pH) can clarify mechanisms .

Q. What genetic engineering approaches enhance this compound production in Streptomyces avermitilis?

Gene cluster displacement (e.g., ΔaveD mutants) blocks methylation, accumulating "B" components. Bioconversion assays with aglycone substrates confirm glycosylation/methylation capabilities (Fig. 7B in ). Recombinant strains with modified PKS pathways selectively produce B2a aglycone intermediates .

Q. How do mutant strains elucidate this compound biosynthesis intermediates?

Mutants lacking aveE (e.g., K2057) fail to form the furan ring, yielding seco-derivatives like 6,8a-seco-6,8a-deoxy-5-oxoavermectin. These intermediates are characterized via NMR and HRMS, providing insights into post-PKS modification pathways .

Q. What advanced spectroscopic techniques validate this compound derivatives?

  • 13C NMR : Distinguishes conjugated (C5: δ 192.57) vs. isolated (C23: δ 203.92) carbonyl groups.
  • HRMS : Confirms molecular formulas (e.g., compound 5: C₃₄H₄₈N₂O₇).
  • X-ray crystallography : Resolves stereochemistry, as applied in for this compound .

Q. How can bioconversion assays streamline derivative synthesis?

Feeding aglycones to methylation/glycosylation-proficient mutants (e.g., ΔaveBII strains) bypasses chemical synthesis. For example, avermectin B1 aglycone converts to B2a derivatives in strains retaining aveD activity, reducing multi-step synthesis demands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.